Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate
Description
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate is a benzoate ester featuring a cyclopropyl substituent at the 3-position and a trifluoromethyl (CF₃) group at the 5-position of the aromatic ring, with a methyl ester at the carboxylate position. This compound is of interest in medicinal and agrochemical research due to the combined effects of its electron-withdrawing CF₃ group, steric hindrance from the cyclopropyl ring, and the hydrolytic stability of the methyl ester.
Properties
Molecular Formula |
C12H11F3O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H11F3O2/c1-17-11(16)9-4-8(7-2-3-7)5-10(6-9)12(13,14)15/h4-7H,2-3H2,1H3 |
InChI Key |
JHITVSWINWOPBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a benzoate ester core with cyclopropyl and trifluoromethyl substituents at specific positions on the aromatic ring. The key challenges include regioselective substitution and maintaining the integrity of the ester group under reaction conditions.
Starting Materials and Key Intermediates
- Methyl 3-nitro-5-(trifluoromethyl)benzoate is often used as a precursor, which undergoes reduction and further functionalization.
- Cyclopropyl reagents such as cyclopropylboronic acid or cyclopropyl halides are employed for introducing the cyclopropyl group.
- Trifluoromethylation can be achieved using trifluoromethylating agents or by starting from trifluoromethyl-substituted aromatic compounds.
Representative Preparation Method
One documented synthetic route involves the following steps:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Methyl 3-nitro-5-(trifluoromethyl)benzoate, tin(II) chloride dihydrate, methanol, water, 70 °C, 2 hours | Reduction of nitro group to amino group | 98% |
| 2 | Amino intermediate, cyclopropyl halide or cyclopropylboronic acid, palladium catalyst, base, solvent, reflux or controlled temperature | Introduction of cyclopropyl group via cross-coupling or nucleophilic substitution | Variable, typically 60-80% |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | - |
Notes: The reduction step is critical and is commonly performed using tin(II) chloride dihydrate in methanol-water mixtures at elevated temperature (around 70 °C) for approximately 2 hours, yielding the amino intermediate with high efficiency (98%). The subsequent introduction of the cyclopropyl group is achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) or nucleophilic substitution, depending on the nature of the cyclopropyl reagent.
Detailed Reaction Conditions and Analysis
| Parameter | Details |
|---|---|
| Reduction agent | Tin(II) chloride dihydrate |
| Solvent system | Methanol and water mixture |
| Temperature | 70 °C |
| Reaction time | 2 hours |
| Workup | Cooling, filtration through celite, washing with ethyl acetate, drying over magnesium sulfate, solvent evaporation under reduced pressure |
| Purification | Recrystallization or chromatography |
The reaction mixture is typically cooled after completion and filtered to remove solids. The organic layer is washed and dried before solvent removal to afford the amino intermediate. This intermediate is then subjected to cyclopropylation under palladium catalysis.
Yield and Purity
- The reduction step yields the amino intermediate with a high yield of 98%.
- The overall yield of the final product depends on the efficiency of the cyclopropylation step, which generally ranges between 60% and 80% depending on reaction optimization.
- Purity is ensured by chromatographic techniques or recrystallization, with typical purity levels exceeding 95%.
Alternative Synthetic Routes
While the above method is predominant, alternative routes may include:
- Direct trifluoromethylation of methyl 3-cyclopropylbenzoate using electrophilic trifluoromethylating agents.
- Sequential functionalization starting from methyl 3-bromo-5-(trifluoromethyl)benzoate via lithiation and cyclopropylation.
However, these methods are less commonly reported and may require more stringent conditions or specialized reagents.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction and Cyclopropylation | Methyl 3-nitro-5-(trifluoromethyl)benzoate | Tin(II) chloride dihydrate, cyclopropylboronic acid, Pd catalyst | 70 °C, 2 h (reduction); reflux or controlled temp (cyclopropylation) | 98% (reduction); 60-80% (overall) | High yield reduction; palladium-catalyzed coupling |
| Direct Trifluoromethylation | Methyl 3-cyclopropylbenzoate | Electrophilic trifluoromethylating agent | Variable | Variable | Less common; requires specialized reagents |
| Sequential Halogenation and Substitution | Methyl 3-bromo-5-(trifluoromethyl)benzoate | Cyclopropyl lithium or Grignard reagent | Low temperature, inert atmosphere | Variable | Sensitive reagents; moderate yields |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can influence various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate and analogous compounds, including the tert-butyl ester derivative described in :
Key Observations:
- Ester Group Stability : Methyl esters (as in the target compound) are generally more hydrolytically labile than tert-butyl esters under basic conditions. However, tert-butyl esters require strong acids like trifluoroacetic acid (TFA) for cleavage, as demonstrated in the hydrolysis of the tert-butyl ester in .
- The CF₃ group in both compounds enhances lipophilicity and metabolic stability but may polarize the aromatic ring differently depending on its position.
Biological Activity
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by the presence of a cyclopropyl group and a trifluoromethyl group. The molecular formula is . The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and cellular uptake.
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. Studies have shown that this compound demonstrates antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth and proliferation.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies indicated that this compound activates caspase pathways, leading to programmed cell death.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The trifluoromethyl group can enhance binding affinity to various enzymes, potentially inhibiting their activity.
- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate cellular membranes more effectively, influencing intracellular signaling pathways.
- Reactive Oxygen Species (ROS) Production: Some studies suggest that this compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity further. For example, structural modifications have been made to optimize its antimicrobial and anticancer properties.
Comparative Studies
A comparative analysis with similar compounds reveals that the presence of both cyclopropyl and trifluoromethyl groups significantly contributes to the biological efficacy of this compound.
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| This compound | High | 25 µM |
| Methyl 3-cyano-5-(trifluoromethyl)benzoate | Moderate | 35 µM |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | Low | >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
